molecular formula C6H6N2S B186513 (5-methyl-1H-pyrrol-2-yl) thiocyanate CAS No. 89418-02-0

(5-methyl-1H-pyrrol-2-yl) thiocyanate

Cat. No.: B186513
CAS No.: 89418-02-0
M. Wt: 138.19 g/mol
InChI Key: QHLZWSCIBAEJGZ-UHFFFAOYSA-N
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Description

(5-Methyl-1H-pyrrol-2-yl) thiocyanate is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at the 5-position and a thiocyanate (-SCN) group at the 2-position. The pyrrole scaffold is electron-rich due to its aromatic π-system, which influences reactivity and intermolecular interactions.

Properties

CAS No.

89418-02-0

Molecular Formula

C6H6N2S

Molecular Weight

138.19 g/mol

IUPAC Name

(5-methyl-1H-pyrrol-2-yl) thiocyanate

InChI

InChI=1S/C6H6N2S/c1-5-2-3-6(8-5)9-4-7/h2-3,8H,1H3

InChI Key

QHLZWSCIBAEJGZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1)SC#N

Canonical SMILES

CC1=CC=C(N1)SC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Thiocyanate Derivatives
Compound Core Structure Substituents Molecular Formula Molecular Weight Key Functional Groups
(5-Methyl-1H-pyrrol-2-yl) thiocyanate Pyrrole 5-CH₃, 2-SCN C₆H₆N₂S 154.2 (calculated) -SCN, aromatic NH
5-Acetyl-3-phenyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole (7f) Thiadiazole Acetyl, phenyl, thiazolidinone C₂₅H₁₈N₄O₂S₂ 470.08 -SCN (indirect), C=O
3-Phenyl-5-phenylaminocarbonyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole (7h) Thiadiazole Phenylaminocarbonyl, phenyl C₃₀H₂₁N₅O₂S₂ 547.65 -SCN (indirect), C=O
5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol Pyrazole-phenol 5-Ph, 2-OH, 5-CH₃ C₁₆H₁₄N₂O 250.3 -OH, aromatic CH₃

Key Observations :

  • The thiocyanate group in this compound is directly attached to the pyrrole ring, unlike compounds like 7f and 7h, where -SCN is part of a larger conjugated system .

Reactivity Differences :

  • The electron-rich pyrrole ring in this compound may favor electrophilic substitution at the 3- or 4-positions, whereas thiadiazoles (e.g., 7f, 7h) undergo reactions at the exocyclic thiocyanate or carbonyl groups .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds
Compound Melting Point (°C) IR Peaks (cm⁻¹) ¹H NMR Features (δ, ppm)
This compound Not reported Expected: ~2150 (C≡N stretch) Anticipated: 6.5–7.5 (pyrrole H), 2.3 (CH₃)
7f 250–252 1661 (C=O), 1629 (C=O) 2.35 (CH₃), 6.72–7.81 (Ar-H)
7h 307–308 1661 (C=O) 7.34–8.41 (Ar-H, NH)
5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol Not reported ~3200–3400 (OH stretch) Not reported

Insights :

  • The absence of a carbonyl group in this compound distinguishes its IR profile from thiadiazole derivatives like 7f and 7h .
  • The methyl group’s shielding effect in NMR may lower the chemical shift of adjacent protons compared to phenyl-substituted analogs .

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